molecular formula C10H5BrFNO3 B7978594 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B7978594
M. Wt: 286.05 g/mol
InChI Key: VDOXPPXIXKJWIF-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromo-2-fluorophenyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
  • 5-(4-Fluorophenyl)isoxazole-3-carboxylic Acid
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid

Uniqueness

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can enhance its biological activity and alter its chemical reactivity compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOXPPXIXKJWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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